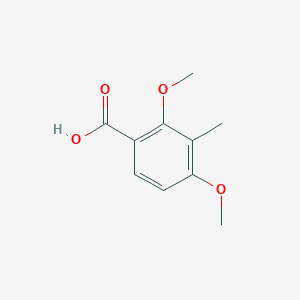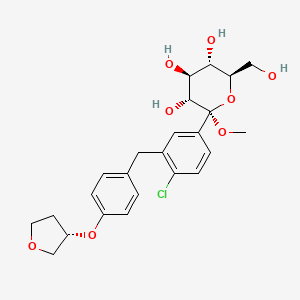
Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate
Descripción general
Descripción
“Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate” is a chemical compound with the molecular formula C16H24N2O4 . It is also known as MAPB and falls under the class of amphetamines.
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The average mass of the molecule is 308.373 Da, and the monoisotopic mass is 308.173615 Da .Physical and Chemical Properties Analysis
This compound has unique physical and chemical properties. The average mass of the molecule is 308.373 Da, and the monoisotopic mass is 308.173615 Da .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Systems Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl variant have been utilized in synthesizing various heterocyclic systems like 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. These compounds find applications in the development of pharmaceuticals and materials science due to their unique structural properties (Selič, Grdadolnik, & Stanovnik, 1997).
Synthesis of Pyrrolo[2,1-c][1,4]benzodiazocine Ring System This compound is instrumental in a novel synthesis approach for the pyrrolo[2,1-c][1,4]benzodiazocine ring system, highlighting its role in complex organic syntheses. This kind of synthesis is critical for developing new organic compounds with potential pharmacological properties (Koriatopoulou, Karousis, & Varvounis, 2008).
Crystal Structure and DFT Study Studies on the crystal structure and Density Functional Theory (DFT) of related compounds, like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been conducted. These studies are crucial for understanding the molecular and electronic structure of such compounds, which is essential for their application in material science and drug design (Huang et al., 2021).
Development of Chiral Auxiliaries Derivatives of pyrrolidine, such as methyl 2-[(2R, 5S)-(1-benzyl-5-methoxypyrrolidin-2yl)carbonyl(S)-amino]-3-phenylpropanoate, are used in the preparation of new chiral auxiliaries. These auxiliaries are significant in the synthesis of optically pure amines or β-amino acids, essential in pharmaceuticals and organic chemistry (Chiaroni et al., 1997).
Synthesis of Isoflavones Methyl 2-methoxy-5-substituted benzoates are utilized in synthesizing 2-amino isoflavones, indicating the relevance of this compound in developing compounds with potential medicinal properties. Isoflavones are known for their anticancer and estrogenic properties, making this synthesis highly relevant in medical research (Li Yf & Ji Qe, 1987).
Synthesis of Novel Anticancer Agents Related compounds are used in the synthesis of novel anticancer agents like cyclopropamitosenes. The ability to modify and interact with DNA makes these compounds a vital area of research in cancer therapy (Cotterill et al., 1994).
Mecanismo De Acción
Target of Action
The primary targets of Methyl 2-amino-5-methoxy-4-(3-(pyrrolidin-1-yl)propoxy)benzoate are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been shown to interact with a variety of targets, including receptors, enzymes, and ion channels . .
Mode of Action
The pyrrolidine ring in the compound may contribute to its biological activity by enabling efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring .
Propiedades
IUPAC Name |
methyl 2-amino-5-methoxy-4-(3-pyrrolidin-1-ylpropoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-20-14-10-12(16(19)21-2)13(17)11-15(14)22-9-5-8-18-6-3-4-7-18/h10-11H,3-9,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLXRQKFXZPXJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)N)OCCCN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141444 | |
| Record name | Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320288-24-1 | |
| Record name | Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1320288-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-amino-5-methoxy-4-[3-(1-pyrrolidinyl)propoxy]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]-L-alanine](/img/structure/B1421981.png)

![N-(7-oxo-1,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B1421983.png)
![[2-(Pyridin-4-yl)phenyl]methanamine](/img/structure/B1421987.png)
![4-[(3-Methyl-2-oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1421988.png)






